molecular formula C34H37ClN2O8 B12019282 4-({4-[(4-chlorobenzyl)oxy]phenyl}carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-({4-[(4-chlorobenzyl)oxy]phenyl}carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12019282
M. Wt: 637.1 g/mol
InChI Key: LEUMVNFCJMDOSA-OWWNRXNESA-N
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Description

4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes a pyrrolone core, chlorobenzyl, morpholinyl, and trimethoxyphenyl groups. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include chlorobenzyl chloride, morpholine, and trimethoxybenzene, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H37ClN2O8

Molecular Weight

637.1 g/mol

IUPAC Name

(4E)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C34H37ClN2O8/c1-41-27-19-24(20-28(42-2)33(27)43-3)30-29(32(39)34(40)37(30)14-4-13-36-15-17-44-18-16-36)31(38)23-7-11-26(12-8-23)45-21-22-5-9-25(35)10-6-22/h5-12,19-20,30,38H,4,13-18,21H2,1-3H3/b31-29+

InChI Key

LEUMVNFCJMDOSA-OWWNRXNESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N2CCCN5CCOCC5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O)C(=O)C(=O)N2CCCN5CCOCC5

Origin of Product

United States

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